molecular formula C21H18N4O B5041948 (1-Benzylbenzimidazol-2-yl)-(4-methoxyphenyl)diazene

(1-Benzylbenzimidazol-2-yl)-(4-methoxyphenyl)diazene

Cat. No.: B5041948
M. Wt: 342.4 g/mol
InChI Key: NLECPKVNZCYXDH-UHFFFAOYSA-N
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Description

(1-Benzylbenzimidazol-2-yl)-(4-methoxyphenyl)diazene is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . The structure of this compound includes a benzimidazole moiety fused with a benzyl group and a methoxyphenyl diazene group, making it a unique and potentially valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylbenzimidazol-2-yl)-(4-methoxyphenyl)diazene typically involves the reaction of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. One common method includes the use of sodium metabisulfite as an oxidizing agent in a solvent mixture under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1-Benzylbenzimidazol-2-yl)-(4-methoxyphenyl)diazene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate conditions.

Major Products Formed

Scientific Research Applications

(1-Benzylbenzimidazol-2-yl)-(4-methoxyphenyl)diazene has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Benzylbenzimidazol-2-yl)-(4-methoxyphenyl)diazene involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to interact with DNA and RNA. This interaction can inhibit the replication of viruses and the proliferation of cancer cells . Additionally, the compound can bind to various enzymes, inhibiting their activity and leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzylbenzimidazol-2-yl)-(4-methoxyphenyl)diazene is unique due to the presence of the methoxyphenyl diazene group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

(1-benzylbenzimidazol-2-yl)-(4-methoxyphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-26-18-13-11-17(12-14-18)23-24-21-22-19-9-5-6-10-20(19)25(21)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLECPKVNZCYXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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